molecular formula C14H13N5O3 B2767315 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide CAS No. 2034325-78-3

5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2767315
CAS No.: 2034325-78-3
M. Wt: 299.29
InChI Key: NVSZMMKUGCMORW-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide is a compound characterized by a unique structural arrangement involving an isoxazole ring, a carboxamide group, and a triazinone moiety

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function .

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the synaptic cleft due to AChE inhibition . This can lead to enhanced cholinergic transmission, which may result in improved cognitive function.

Biochemical Analysis

Biochemical Properties

It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions .

Molecular Mechanism

It would be interesting to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This should include any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide vary with different dosages in animal models are not yet studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet identified. This could also include any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide typically involves multi-step organic synthesis. One common route involves the initial formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the carboxamide group via an amide coupling reaction. The synthesis of the triazinone moiety can be achieved through nucleophilic substitution or condensation reactions. Careful control of reaction conditions, such as temperature, pH, and solvent choice, is crucial to optimize yield and purity.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would likely involve optimizing the aforementioned synthetic route for scalability. This could include process intensification techniques, such as the use of continuous flow reactors to improve efficiency and reduce production time. Industrial chemists might also explore alternative synthetic pathways that are more cost-effective or environmentally friendly, employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized under strong oxidative conditions, affecting functional groups such as the isoxazole ring or carboxamide moiety.

  • Reduction: : Reductive conditions might be applied to modify the triazinone ring, potentially converting it to a more reduced state.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the triazinone and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution reagents: : Halogens (e.g., bromine), alkylating agents, or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce reduced triazinone analogs. Substitution reactions might introduce new functional groups, such as alkyl, acyl, or aryl groups, onto the molecule.

Scientific Research Applications

This compound has been explored for various applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme functions or as a ligand in receptor binding studies.

  • Medicine: : Examined for its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: : Applied in the development of novel materials with unique properties, including potential use in coatings, polymers, or as a catalyst.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other similar compounds, 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide is unique due to its specific combination of structural features, which may confer distinct reactivity and biological activity profiles. This uniqueness can make it more suitable for certain applications compared to structurally related compounds.

List of Similar Compounds

  • 4-methyl-N-(2-(3-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-5-carboxamide

  • 5-methyl-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)isoxazole-4-carboxamide

  • 6-methyl-N-(2-(4-oxobenzo[d][1,2,3]diazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide

Properties

IUPAC Name

5-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-11(8-16-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-12(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSZMMKUGCMORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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